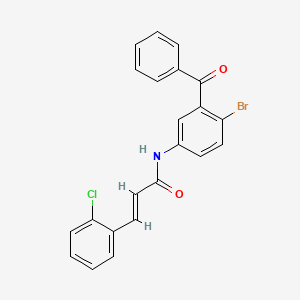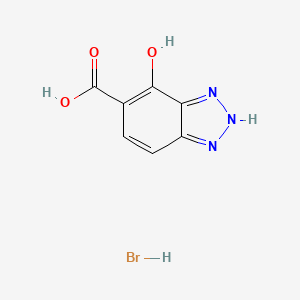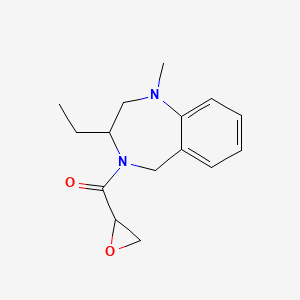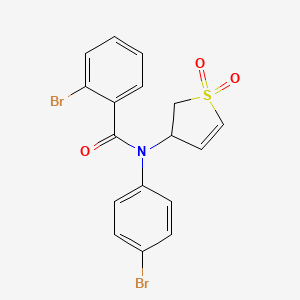![molecular formula C13H18N2O4S B3014760 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]sulfanylpropanoic acid CAS No. 2287330-72-5](/img/structure/B3014760.png)
3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]sulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]sulfanylpropanoic acid, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been of particular interest to researchers.
Wirkmechanismus
The mechanism of action of 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]sulfanylpropanoic acid involves its conversion to a toxic metabolite, MPP+, which is taken up by dopamine neurons in the brain. MPP+ then inhibits the function of complex I in the electron transport chain, leading to oxidative stress and cell death in these neurons.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including oxidative stress, mitochondrial dysfunction, and inflammation. These effects are thought to contribute to the compound's toxicity and its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]sulfanylpropanoic acid in lab experiments is its ability to induce symptoms similar to those seen in Parkinson's disease, making it a useful tool for studying the disease. However, this compound's toxicity and potential for side effects must be carefully considered when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]sulfanylpropanoic acid. One area of interest is the development of this compound analogs that may have improved therapeutic potential. Additionally, further studies are needed to fully understand the mechanisms of this compound's toxicity and its potential applications in treating diseases such as Parkinson's and cancer. Finally, the use of this compound in animal models of disease may provide valuable insights into the underlying mechanisms of these conditions.
Synthesemethoden
The synthesis of 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]sulfanylpropanoic acid involves a multi-step process that begins with the reaction of 2-chloronicotinic acid with tert-butylamine to form the corresponding amide. This amide is then reacted with thioacetic acid to form the thioester intermediate, which is then reacted with 3-mercaptopropionic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]sulfanylpropanoic acid has been used in a variety of scientific research applications, including studies of the nervous system, cancer, and metabolic disorders. In studies of the nervous system, this compound has been used to investigate the mechanisms of Parkinson's disease, as it has been shown to cause similar symptoms in primates. This compound has also been used in cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, this compound has been studied for its potential applications in treating metabolic disorders such as diabetes.
Eigenschaften
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-9-5-4-7-14-11(9)20-8-6-10(16)17/h4-5,7H,6,8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZJOEGTOJEGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(6-chloro-3-pyridinyl)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3014684.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3014685.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3014686.png)

![N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide](/img/structure/B3014690.png)

![N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3014693.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B3014695.png)
![5-(4-ethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3014697.png)

![N-[[4-butyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3014699.png)